N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chloro-2,2-dimethylpropanamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chloro-2,2-dimethylpropanamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a quinoline ring system, which is further connected to a chlorinated dimethylpropanamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chloro-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.
Introduction of the Benzenesulfonyl Group: The quinoline intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonyl group.
Attachment of the Chlorinated Dimethylpropanamide Moiety: The final step involves the reaction of the sulfonylated quinoline intermediate with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chloro-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl or chlorinated moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce dechlorinated or desulfonylated derivatives.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chloro-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chloro-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-bromo-2,2-dimethylpropanamide: Contains a bromine atom instead of chlorine, which can influence its chemical properties and interactions.
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chloro-2,2-dimethylpropanamide is unique due to the presence of the chlorinated dimethylpropanamide moiety, which can enhance its reactivity and potential biological activity. The combination of the benzenesulfonyl group with the quinoline ring system also contributes to its distinct chemical and pharmacological properties.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-chloro-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-20(2,14-21)19(24)22-16-10-11-18-15(13-16)7-6-12-23(18)27(25,26)17-8-4-3-5-9-17/h3-5,8-11,13H,6-7,12,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCPGVVCCIDPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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